molecular formula C10H12BrNO3S B14830608 N-(2-Bromo-3-cyclopropoxyphenyl)methanesulfonamide

N-(2-Bromo-3-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14830608
M. Wt: 306.18 g/mol
InChI Key: JNRKNGUNVLRKOO-UHFFFAOYSA-N
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Description

N-(2-Bromo-3-cyclopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C10H12BrNO3S and a molecular weight of 306.179 g/mol This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring

Properties

Molecular Formula

C10H12BrNO3S

Molecular Weight

306.18 g/mol

IUPAC Name

N-(2-bromo-3-cyclopropyloxyphenyl)methanesulfonamide

InChI

InChI=1S/C10H12BrNO3S/c1-16(13,14)12-8-3-2-4-9(10(8)11)15-7-5-6-7/h2-4,7,12H,5-6H2,1H3

InChI Key

JNRKNGUNVLRKOO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)OC2CC2)Br

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-Bromo-3-cyclopropoxyphenyl)methanesulfonamide typically involves multi-step organic reactionsThe final step involves the reaction with methanesulfonyl chloride to introduce the methanesulfonamide group .

Chemical Reactions Analysis

N-(2-Bromo-3-cyclopropoxyphenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Bromo-3-cyclopropoxyphenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Bromo-3-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the methanesulfonamide group play crucial roles in its reactivity and binding to target molecules. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .

Comparison with Similar Compounds

N-(2-Bromo-3-cyclopropoxyphenyl)methanesulfonamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity.

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